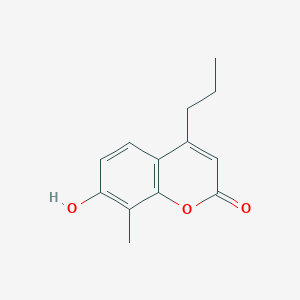

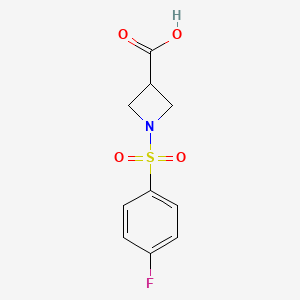

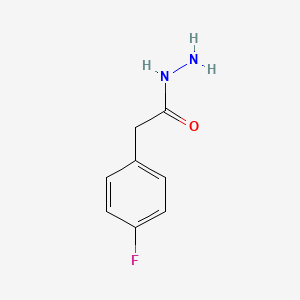

![molecular formula C10H8Cl2N2O2 B1309236 Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 478040-91-4](/img/structure/B1309236.png)

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in the synthesis of pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, related compounds such as ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate and ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate have been synthesized and studied, indicating the relevance of this chemical class in various synthetic endeavors.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions starting from simple precursors. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was obtained through a three-step reaction , while other compounds such as ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate were synthesized from pyrazolidinecarboxylate through esterification and bromination . These methods demonstrate the versatility and adaptability of synthetic routes to access various imidazo[1,2-a]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been studied using techniques such as density functional theory (DFT) and x-ray diffraction. For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was optimized using DFT and found to be consistent with the crystal structure determined by single crystal x-ray diffraction . This suggests that similar computational and analytical techniques could be applied to ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate to gain insights into its molecular conformation and stability.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives are known to undergo various chemical reactions, which can be used to further modify their structure or to synthesize new compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different heterocyclic derivatives upon treatment with various nucleophilic reagents . This demonstrates the reactivity of the imidazo[1,2-a]pyridine ring system and its potential for generating a wide array of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be influenced by their molecular structure. The DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed information about the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with other molecules . Additionally, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation highlighted the influence of reaction conditions on the yields and regioselectivity of the products . These findings can provide a foundation for predicting and tuning the properties of ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate.

Applications De Recherche Scientifique

Synthetic Pathways and Derivative Compounds

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis. For example, it has been used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, showcasing its utility in generating complex molecular architectures (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, the compound has found application in the preparation of spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, highlighting its role in the creation of molecules with unique NMR spectroscopic behaviors in deuteriochloroform (Abe, Kakehi, Suga, Okumura, & Itoh, 2010).

Chemical Synthesis Efficiency

The compound is instrumental in facilitating efficient chemical syntheses, such as the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to produce new N-fused heterocycle products in good to excellent yields (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015). This efficiency in synthesis underscores the compound's value in creating heterocyclic compounds with potential for various applications.

Optical and Fluorescence Properties

Research into the synthesis and characterization of novel derivatives, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole, has provided insight into the optical and fluorescence properties of these compounds. These studies indicate the potential for applications in materials science, particularly in the development of new fluorescent materials (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Advanced Material Synthesis

Further applications include the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, demonstrating the compound's utility in the generation of materials with potentially novel properties (Arrault, Touzeau, Guillaumet, Leger, Jarry, & Mérour, 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVWUQQWDKOQHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396398 |

Source

|

| Record name | ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

478040-91-4 |

Source

|

| Record name | ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1309161.png)

![4-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1309175.png)

![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)

![(E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-(methylsulfonyl)-2-propenenitrile](/img/structure/B1309198.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)